molecular formula C23H14ClNO6 B4673610 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4673610
M. Wt: 435.8 g/mol
InChI Key: QZZOSPIERHZMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO belongs to the family of synthetic ligands that can activate the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) system. This system allows for the control of specific cells in the body, making it a valuable tool in the field of neuroscience.

Mechanism of Action

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one activates the DREADDs system, which allows for the control of specific cells in the body. This system involves the use of modified G protein-coupled receptors that are activated by the synthetic ligand, 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one. When 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one binds to the receptor, it activates a signaling pathway that leads to the activation or inhibition of specific cells.
Biochemical and physiological effects:
3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have minimal effects on the body's biochemical and physiological processes. It has been found to be non-toxic and does not cause any significant changes in blood pressure, heart rate, or body temperature. However, it is important to note that the effects of 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one may vary depending on the dose and route of administration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments is its ability to selectively activate specific cells in the body. This allows for the study of specific cells and their contribution to various physiological and behavioral processes. However, one limitation of using 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is its relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the use of 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new DREADDs systems that can target specific cells in the body with greater precision. Another potential direction is the use of 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one in the development of new treatments for various diseases, such as Parkinson's disease and schizophrenia. Additionally, 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one may be used in the development of new diagnostic tools for various neurological disorders.

Scientific Research Applications

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been widely used in scientific research to study the function of specific cells in the body. It has been used in animal models to investigate the role of specific neurons in the brain and their contribution to behavior. 3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has also been used to study the effects of specific drugs on the body and to develop new treatments for various diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO6/c24-17-7-4-14(5-8-17)20-11-16-6-9-19(12-22(16)31-23(20)27)30-13-21(26)15-2-1-3-18(10-15)25(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZOSPIERHZMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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